molecular formula C13H10ClN3O B2443411 4-Chloro-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazine CAS No. 1338664-77-9

4-Chloro-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazine

Cat. No.: B2443411
CAS No.: 1338664-77-9
M. Wt: 259.69
InChI Key: CENHNYLVMBYHPD-UHFFFAOYSA-N
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Description

4-Chloro-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by a pyrazolo[1,5-a]pyrazine core substituted with a chloro group at the 4-position and a methoxyphenyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-3-nitropyrazine with 2-methoxyaniline in the presence of a base, followed by cyclization to form the desired pyrazolo[1,5-a]pyrazine ring system . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Biological Activity

Overview of 4-Chloro-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazine

This compound is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrazine family. This class of compounds is known for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific structure of this compound suggests potential interactions with various biological targets.

Chemical Structure

The molecular formula of this compound is C12H10ClN3O. The compound features a pyrazolo[1,5-a]pyrazine core substituted with a chloro group and a methoxyphenyl group, which may influence its biological activity.

Anticancer Activity

Research on similar pyrazolo compounds has shown that they can exhibit significant anticancer properties. For instance:

  • Mechanism of Action : Pyrazolo derivatives often act by inhibiting specific enzymes involved in cancer cell proliferation or inducing apoptosis in cancer cells.
  • Case Study : A study on related pyrazolo compounds demonstrated their ability to inhibit the growth of various cancer cell lines, suggesting that this compound may have similar effects.

Anti-inflammatory Properties

Compounds with similar structures have been investigated for their anti-inflammatory effects:

  • Inflammation Pathways : Some pyrazolo derivatives inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators.
  • Research Findings : In vitro studies have indicated that certain pyrazolo compounds can significantly lower levels of inflammatory cytokines in cell cultures.

Antimicrobial Activity

The antimicrobial potential of pyrazolo derivatives is another area of interest:

  • Broad-Spectrum Activity : Similar compounds have shown effectiveness against various bacterial and fungal strains.
  • Case Studies : Research indicates that modifications in the pyrazolo structure can enhance antimicrobial efficacy, which may be applicable to this compound.

Data Table

Biological ActivityMechanism/EffectReferences
AnticancerInhibition of cell proliferation ,
Anti-inflammatoryCOX inhibition,
AntimicrobialBroad-spectrum activity,

Properties

IUPAC Name

4-chloro-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O/c1-18-12-5-3-2-4-9(12)10-8-11-13(14)15-6-7-17(11)16-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CENHNYLVMBYHPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN3C=CN=C(C3=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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